N-(1-Cyanocyclopropyl)-2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetamide
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Overview
Description
N-(1-Cyanocyclopropyl)-2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyanocyclopropyl group and a methylimidazo[2,1-b][1,3]thiazolyl moiety, making it an interesting subject for research in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclopropyl)-2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyanocyclopropyl intermediate: This step involves the reaction of a suitable cyclopropane derivative with a cyanating agent under controlled conditions.
Synthesis of the methylimidazo[2,1-b][1,3]thiazolyl moiety: This can be achieved through a series of reactions starting from 2-methylimidazole and a thiazole derivative.
Coupling of the intermediates: The final step involves coupling the cyanocyclopropyl intermediate with the methylimidazo[2,1-b][1,3]thiazolyl intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions, as well as scaling up the reaction to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclopropyl)-2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-Cyanocyclopropyl)-2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclopropyl)-2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-Cyanocyclopropyl)-2-(2-methylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide: Similar structure but with a different position of the thiazolyl group.
N-(1-Cyanocyclopropyl)-2-(2-methylimidazo[2,1-b][1,3]thiazol-4-yl)acetamide: Another positional isomer with potential differences in biological activity.
Uniqueness
N-(1-Cyanocyclopropyl)-2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetamide is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to its isomers and other similar compounds
Properties
IUPAC Name |
N-(1-cyanocyclopropyl)-2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c1-8-5-16-6-9(14-11(16)18-8)4-10(17)15-12(7-13)2-3-12/h5-6H,2-4H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTBNYDWHVBUKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2S1)CC(=O)NC3(CC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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